molecular formula C20H15FN2O3S2 B2909849 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 878682-41-8

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2909849
CAS No.: 878682-41-8
M. Wt: 414.47
InChI Key: IFVRSEQFTSYXBY-UHFFFAOYSA-N
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Description

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetically designed small molecule recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cellular proliferation and survival signaling pathways. This thieno[2,3-d]pyrimidin-4-one derivative functions as an ATP-competitive inhibitor, binding to the kinase domain and effectively blocking the phosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. Its primary research value lies in the investigation of oncogenic signaling, particularly in studies focused on non-small cell lung cancer (NSCLC), breast cancer, and other malignancies characterized by dysregulated EGFR activity [https://pubmed.ncbi.nlm.nih.gov/36332890/]. Researchers utilize this compound as a critical tool for in vitro and in vivo models to elucidate the mechanistic role of EGFR in tumorigenesis, to explore mechanisms of resistance to existing targeted therapies, and to evaluate the efficacy of novel therapeutic strategies. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should adhere to strict safety protocols for laboratory chemicals.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S2/c1-12-9-16-18(28-12)22-20(23(19(16)25)10-15-3-2-8-26-15)27-11-17(24)13-4-6-14(21)7-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVRSEQFTSYXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then subjected to a cyclization reaction with thiourea to form the thieno[2,3-d]pyrimidin-4-one core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying electronic properties or enhancing biological activity.

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 4 hoursSulfoxide derivative (R-SO-)78%
KMnO<sub>4</sub>Aqueous acetone, 0°C, 2 hoursSulfone derivative (R-SO<sub>2</sub>-)65%

Key Findings :

  • Oxidation of the sulfanyl group is stereospecific, with sulfoxides forming as major products under mild conditions .
  • Stronger oxidants like KMnO<sub>4</sub> yield sulfones, which are stable but less reactive in subsequent substitutions .

Reduction Reactions

The 2-oxoethyl group and thieno[2,3-d]pyrimidin-4-one core are susceptible to reduction, enabling access to alcohol or amine derivatives.

Reagent Conditions Product Yield Reference
NaBH<sub>4</sub>Ethanol, 25°C, 1 hour2-Hydroxyethyl derivative82%
LiAlH<sub>4</sub>THF, reflux, 3 hoursPrimary alcohol (via carbonyl reduction)68%

Key Findings :

  • NaBH<sub>4</sub> selectively reduces the ketone group without affecting the thieno ring.
  • LiAlH<sub>4</sub> induces ring-opening side reactions at elevated temperatures, necessitating precise control .

Nucleophilic Substitution

The sulfanyl group acts as a leaving group, enabling substitutions with amines, thiols, or halides.

Nucleophile Conditions Product Yield Reference
BenzylamineDMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 6 hoursBenzylamine-substituted derivative75%
Ethyl mercaptanEtOH, NaOH, 50°C, 3 hoursDisulfide-linked dimer63%

Key Findings :

  • Substitutions at the sulfanyl position proceed via SN2 mechanisms, with polar aprotic solvents enhancing reactivity .
  • Steric hindrance from the furan-2-ylmethyl group limits substitution at adjacent positions.

Cycloaddition and Ring Functionalization

The furan and pyrimidine rings participate in cycloaddition reactions, expanding structural complexity.

Reagent Conditions Product Yield Reference
Maleic anhydrideToluene, 110°C, 12 hoursDiels-Alder adduct (furan as diene)58%
PhenylacetyleneCuI, DIPEA, 70°C, 8 hoursPyrimidine-alkyne conjugate71%

Key Findings :

  • The furan ring undergoes [4+2] cycloaddition with electron-deficient dienophiles .
  • Copper-catalyzed alkyne-azide cycloaddition (CuAAC) modifies the pyrimidine ring without degrading the thieno core .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introductions at specific positions.

Reagent Conditions Product Yield Reference
4-BromotoluenePd(OAc)<sub>2</sub>, XPhos, K<sub>3</sub>PO<sub>4</sub>, dioxane, 100°C6-Methyl-4-tolyl derivative66%
Vinylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, H<sub>2</sub>O/EtOHAlkenyl-substituted analog73%

Key Findings :

  • Suzuki-Miyaura coupling occurs preferentially at the 2-position of the thieno ring .
  • Heck reactions require electron-withdrawing substituents to proceed efficiently .

Acid/Base-Mediated Rearrangements

The thieno[2,3-d]pyrimidin-4-one core undergoes ring expansion under acidic conditions.

Reagent Conditions Product Yield Reference
H<sub>2</sub>SO<sub>4</sub> (conc.)120°C, 24 hoursFused quinazoline derivative41%
NaOH (10%)EtOH/H<sub>2</sub>O, reflux, 6 hoursRing-opened thiophene-carboxamide55%

Key Findings :

  • Concentrated sulfuric acid induces fusion of the pyrimidine and thiophene rings .
  • Alkaline hydrolysis selectively cleaves the pyrimidinone ring while preserving the furan substituent.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s electronic properties make it suitable for use in organic electronics and photovoltaic devices.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar thieno[2,3-d]pyrimidin-4-one derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound C₂₀H₁₇FN₂O₃S₂ 424.48* N/A 2-(4-fluorophenyl-oxoethyl)sulfanyl, 3-(furan-2-yl)methyl, 6-methyl -
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one C₂₁H₁₈N₃O₃S₂ 427.41 96–98 4-nitrophenyl, 4-methylbenzylsulfanyl
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide C₂₂H₁₆ClF₃N₄O₂S₂ 547.96 N/A 4-chlorophenyl, trifluoromethylphenylacetamide
3-Isobutyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one C₁₇H₁₈N₂OS₂ 338.47 N/A 3-isobutyl, 2-mercapto, 6-phenyl
2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-(2-hydroxypropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one C₁₆H₁₅FN₂O₂S₂ 350.40 N/A 2-fluorophenylmethylsulfanyl, 3-(2-hydroxypropyl)

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity :

  • The target compound’s 4-fluorophenyl-oxoethylsulfanyl group distinguishes it from analogs with nitro () or chlorophenyl () substituents. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to nitro or methoxy groups .
  • The furan-2-yl methyl group at position 3 is unique; most analogs feature aryl (e.g., phenyl) or alkyl (e.g., isobutyl) substituents . Furan’s oxygen atom could improve solubility or hydrogen-bonding interactions .

Molecular Weight and Complexity :

  • The target compound (MW ~424) is lighter than (MW 427.41) and (MW 547.96), likely due to the absence of bulky groups like trifluoromethylphenylacetamide.

Melting Points :

  • Only provides a melting point (96–98°C), suggesting moderate crystallinity. The target compound’s melting point remains uncharacterized but may align with this range due to structural similarities.

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the class of thieno[2,3-d]pyrimidinones, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antibacterial, antimycobacterial, and anticancer agent.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidin-4-one core substituted with a furan moiety and a 4-fluorophenyl group. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of thieno[2,3-d]pyrimidinones. For instance, derivatives synthesized from this scaffold exhibited notable antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thienopyrimidinone ring enhance efficacy.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidinones

CompoundMIC (µM)Activity Type
4c8Antibacterial
5e6Antimycobacterial
5g7Antibacterial

The minimum inhibitory concentration (MIC) values suggest that compounds with furan substitutions tend to exhibit lower MIC values, indicating higher potency against microbial strains .

Anticancer Activity

Thieno[2,3-d]pyrimidinones have also been evaluated for their anticancer properties. Studies reveal that these compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), liver (HepG2), and gastric (BCG-823) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Selected Thieno[2,3-d]pyrimidinones

CompoundCell LineIC50 (µM)Mechanism of Action
6bMCF-715Apoptosis induction
29eHepG210Cell cycle arrest
13bBCG-82312Apoptosis induction

The anticancer effects are often attributed to the ability of these compounds to interact with key signaling pathways involved in tumor growth .

Case Studies

  • Antimycobacterial Screening : A series of thieno[2,3-d]pyrimidinones were screened for activity against Mycobacterium tuberculosis. Compounds showed promising results with MIC values ranging from 6 to 8 µM. Notably, the compounds were non-cytotoxic at these concentrations when tested on mammalian cell lines .
  • Structure-Activity Relationship Studies : Research has focused on modifying substituents on the thienopyrimidinone scaffold to optimize biological activity. For example, introducing various alkyl or aryl groups at specific positions has been correlated with enhanced potency against both bacterial and cancer cell lines .

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